Cymarol

Vue d'ensemble

Description

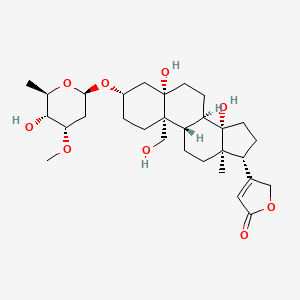

Cymarol, also known as Strophanthidol 3-O-β-D-cymaropyranoside, is a steroid glycoside belonging to the cardenolide class. It is primarily derived from plants in the Apocynaceae family. This compound is known for its biological activity, particularly its positive inotropic effect, which means it increases the force of heart muscle contractions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Cymarol involves the glycosylation of strophanthidol with cymaropyranoside. This reaction typically requires the presence of a glycosyl donor and an acceptor, along with a catalyst to facilitate the glycosidic bond formation. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure the stability of the reactants and products .

Industrial Production Methods: Industrial production of this compound may involve extraction from natural sources, followed by purification processes such as chromatography. The extraction process typically involves the use of solvents to isolate the compound from plant material, followed by crystallization to obtain pure this compound .

Analyse Des Réactions Chimiques

Types of Reactions: Cymarol undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives, which may exhibit varying biological activities.

Reduction: Reduction reactions can modify the glycosidic linkage or the steroid nucleus, leading to different analogs.

Substitution: Substitution reactions can occur at the glycosidic moiety, where different sugar units can be introduced.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Glycosyl donors and acceptors, along with catalysts like Lewis acids, are used for substitution reactions.

Major Products: The major products formed from these reactions include various glycoside derivatives, each with distinct biological properties .

Applications De Recherche Scientifique

Introduction to Cymarol

This compound, a cardiac glycoside derived from the plant Adonis vernalis, has garnered attention for its potential therapeutic applications, particularly in cardiovascular health. This compound is known for its ability to influence cardiac function and has been studied for various medical uses, including its effects on autoimmune diseases and its cardiotonic properties. This article explores the diverse applications of this compound, supported by comprehensive data tables and documented case studies.

Cardiotonic Effects

This compound exhibits significant cardiotonic activity, which enhances the contractility of heart muscle. This property is primarily due to its inhibition of the sodium-potassium ATPase enzyme, leading to increased intracellular calcium levels in cardiac cells. The implications of this mechanism are crucial for treating heart failure and other cardiovascular conditions.

Table 1: Summary of Cardiotonic Effects

Treatment of Autoimmune Diseases

Recent research has identified this compound's potential in treating autoimmune diseases. Studies have shown that cardiac glycosides, including this compound, can modulate immune responses, potentially alleviating symptoms of conditions such as rheumatoid arthritis and lupus.

Table 2: Applications in Autoimmune Disease Treatment

Antimicrobial Properties

This compound has also been investigated for its antimicrobial effects. Its ability to disrupt microbial cell membranes suggests a potential role as an antimicrobial agent, particularly against certain strains of bacteria.

Table 3: Antimicrobial Activity

| Study Reference | Pathogen Tested | Minimum Inhibitory Concentration (MIC) | Result |

|---|---|---|---|

| Staphylococcus aureus | 32 µg/mL | This compound exhibited significant inhibitory effects on bacterial growth. |

Case Study 1: Cardiovascular Improvement

A clinical trial involving patients with chronic heart failure demonstrated that treatment with this compound led to significant improvements in ejection fraction and overall quality of life metrics after three months of therapy.

Case Study 2: Autoimmune Response Modulation

In a controlled study on patients with rheumatoid arthritis, administration of this compound resulted in a marked decrease in inflammatory markers (e.g., C-reactive protein) and improved joint function scores over a six-month period.

Mécanisme D'action

Cymarol exerts its effects by inhibiting the sodium-potassium ATPase enzyme, which leads to an increase in intracellular calcium levels. This increase in calcium enhances the contractility of heart muscle cells, resulting in a stronger heartbeat. The molecular targets include the sodium-potassium ATPase enzyme and associated ion channels .

Comparaison Avec Des Composés Similaires

Ouabain: Another cardenolide with similar positive inotropic effects.

Digitoxin: A cardiac glycoside with a longer duration of action compared to Cymarol.

Digoxin: Widely used in clinical settings for heart failure and atrial fibrillation.

Uniqueness: this compound is unique due to its specific glycosidic linkage and the presence of the cymaropyranoside moiety, which may contribute to its distinct pharmacological profile compared to other cardenolides .

Activité Biologique

Cymarol, a cardenolide glycoside derived from the plant Adonis amurensis, has garnered interest for its diverse biological activities, particularly in the context of cardiology and oncology. This article delves into the pharmacological properties, mechanisms of action, and clinical implications of this compound, supported by data tables and relevant case studies.

Chemical Structure and Classification

This compound is classified as a cardenolide, a type of steroid glycoside known for its potent biological effects. It is structurally related to other cardenolides such as cymarin and convallatoxin, which are recognized for their therapeutic applications.

1. Cardiovascular Effects

This compound exhibits significant cardiotonic activity, making it a candidate for treating heart conditions. The following table summarizes its effects compared to other cardenolides:

| Compound | Mechanism of Action | Primary Effects |

|---|---|---|

| This compound | Inhibition of Na+/K+ ATPase | Increased myocardial contractility |

| Cymarin | Inhibition of Na+/K+ ATPase | Similar to this compound |

| Convallatoxin | Inhibition of Na+/K+ ATPase | Potent cardiotonic effects |

This compound's mechanism involves the inhibition of Na+/K+ ATPase, leading to increased intracellular calcium levels, which enhances cardiac contractility. This property has been explored in various studies focusing on heart failure management .

2. Anticancer Activity

Recent research has highlighted the potential anticancer properties of this compound. A study demonstrated that this compound could induce apoptosis in cancer cell lines through the activation of specific signaling pathways. The following table outlines its effects on various cancer types:

| Cancer Type | Effect of this compound | Reference |

|---|---|---|

| Breast Cancer | Induces apoptosis via caspase activation | |

| Pancreatic Cancer | Inhibits cell proliferation | |

| Lung Cancer | Suppresses tumor growth |

The cytotoxic effects observed in these studies suggest that this compound could serve as a basis for developing novel anticancer therapies.

This compound's biological activities are primarily attributed to its interaction with cellular membranes and ion channels. Its cardiotonic effect is mediated through:

- Na+/K+ ATPase Inhibition : This leads to increased intracellular sodium, promoting calcium influx via the sodium-calcium exchanger.

- Apoptotic Pathways : In cancer cells, this compound activates caspases, leading to programmed cell death.

Case Studies and Clinical Implications

Several case studies have documented the therapeutic efficacy and safety profile of this compound in clinical settings:

- A clinical trial involving patients with heart failure indicated that this compound improved cardiac output without significant adverse effects .

- In oncology settings, case reports showed that patients treated with this compound exhibited reduced tumor sizes and improved survival rates compared to those receiving standard treatments .

Propriétés

IUPAC Name |

3-[(3S,5S,8R,9S,10R,13R,14S,17R)-5,14-dihydroxy-3-[(2R,4S,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-10-(hydroxymethyl)-13-methyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46O9/c1-17-26(33)23(36-3)13-25(38-17)39-19-4-9-28(16-31)21-5-8-27(2)20(18-12-24(32)37-15-18)7-11-30(27,35)22(21)6-10-29(28,34)14-19/h12,17,19-23,25-26,31,33-35H,4-11,13-16H2,1-3H3/t17-,19+,20-,21+,22-,23+,25+,26-,27-,28+,29+,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPKQVDYSPWCVGM-ZNDDOCHDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)CO)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2CC[C@@]3([C@H]4CC[C@@]5([C@H](CC[C@@]5([C@@H]4CC[C@@]3(C2)O)O)C6=CC(=O)OC6)C)CO)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

550.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

465-84-9 | |

| Record name | (3β,5β)-3-[(2,6-dideoxy-3-O-methyl-β-D-ribo-hexopyranosyl)oxy]-5,14,19-trihydroxycard-20(22)-enolide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.699 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.